2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)-1,3,4-oxadiazole
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Overview
Description
2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)-1,3,4-oxadiazole is an organic compound that features a pyridine ring substituted with a 1,3,4-oxadiazole moiety and a boronate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)-1,3,4-oxadiazole typically involves the following steps:
Formation of the Pyridine Intermediate: The pyridine ring is first functionalized with appropriate substituents to introduce the boronate ester group.
Cyclization to Form the Oxadiazole Ring: The functionalized pyridine is then subjected to cyclization reactions to form the 1,3,4-oxadiazole ring.
Common reagents used in these reactions include boronic acids, hydrazides, and various catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine or oxadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and palladium catalysts for coupling reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield various substituted pyridine derivatives .
Scientific Research Applications
2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)-1,3,4-oxadiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications . The oxadiazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: This compound also features a boronate ester group and a pyridine ring, but with different substituents.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronate ester compound used in various organic reactions.
Uniqueness
2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)-1,3,4-oxadiazole is unique due to the presence of both the boronate ester and oxadiazole moieties, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C13H16BN3O3 |
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Molecular Weight |
273.10 g/mol |
IUPAC Name |
2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C13H16BN3O3/c1-12(2)13(3,4)20-14(19-12)10-5-9(6-15-7-10)11-17-16-8-18-11/h5-8H,1-4H3 |
InChI Key |
LYFVRHYMANVGAV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C3=NN=CO3 |
Origin of Product |
United States |
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